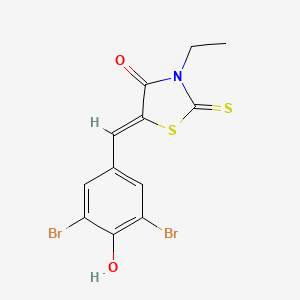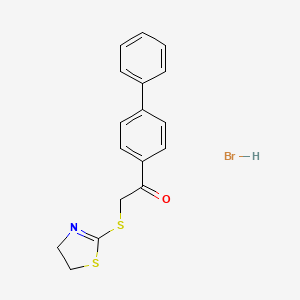
1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a thiazole derivative that has been synthesized using various methods. The compound has shown potential in various applications, especially in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation and oxidative stress, which can help prevent and treat various diseases.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide has been shown to have various biochemical and physiological effects. The compound has been found to reduce inflammation and oxidative stress in the body. It has also been shown to have neuroprotective effects, which can help prevent and treat neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide is its potential in various scientific research applications. The compound has shown promising results in the treatment of various diseases, making it a valuable tool for researchers. However, one of the limitations of the compound is its toxicity. The compound can be toxic in high doses, making it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide. One of the directions is to further study its mechanism of action. Understanding how the compound works can help researchers develop more effective treatments for various diseases. Another direction is to study the compound's potential in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, researchers can study the compound's toxicity and find ways to reduce its toxicity, making it safer to use in experiments.
Conclusion:
1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide is a thiazole derivative that has shown potential in various scientific research applications. The compound has been synthesized using various methods and has been studied extensively in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, making it a valuable tool for researchers. However, the compound's toxicity is a limitation, making it difficult to use in certain experiments. There are several future directions for the study of the compound, including further understanding of its mechanism of action and its potential in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide has been achieved using various methods. One of the most common methods involves the reaction of 4,5-dihydro-1,3-thiazol-2-amine with 4-biphenylcarboxaldehyde in the presence of a suitable catalyst. The resulting product is then treated with hydrobromic acid to obtain 1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide.
Applications De Recherche Scientifique
1-(4-biphenylyl)-2-(4,5-dihydro-1,3-thiazol-2-ylthio)ethanone hydrobromide has shown potential in various scientific research applications. It has been studied extensively in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-1-(4-phenylphenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS2.BrH/c19-16(12-21-17-18-10-11-20-17)15-8-6-14(7-9-15)13-4-2-1-3-5-13;/h1-9H,10-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXMWGBHESWKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

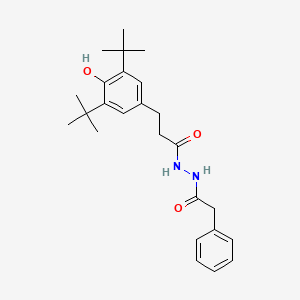
![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B5174037.png)

![3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5174057.png)
![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
![1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5174065.png)
![2-chloro-4-methyl-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5174077.png)
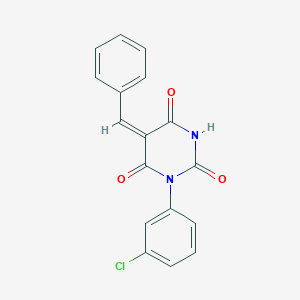
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)
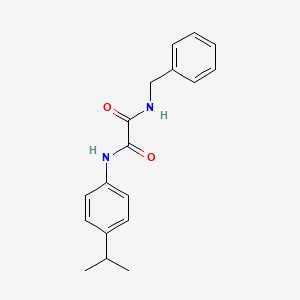
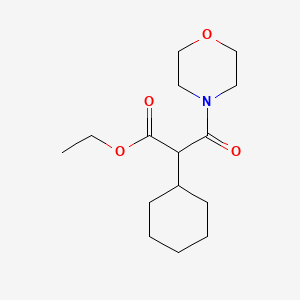
![2-[(phenoxyacetyl)amino]-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5174108.png)
![3-(4-bromobenzyl)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5174110.png)
